(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine

Catalog No.
S13540896
CAS No.
M.F
C8H10BrClN2
M. Wt
249.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine

Product Name

(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine

IUPAC Name

(1S)-1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

InChI

InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1

InChI Key

XDLGQJBJBKRMHY-MRVPVSSYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CN)N)Cl

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@@H](CN)N)Cl

(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is an organic compound characterized by a chiral center, with the molecular formula C8H10BrClN2C_8H_{10}BrClN_2 and a molecular weight of approximately 249.54 g/mol. The compound features a phenyl ring substituted with bromine and chlorine atoms, linked to an ethane-1,2-diamine moiety. This unique structure imparts distinctive chemical properties and potential biological activities, making it a compound of interest in various fields of research and application .

  • Oxidation: The amine groups in (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of corresponding oxides or other oxidation products.
  • Reduction: Reduction reactions may lead to the formation of amines from nitro or other functional groups.
  • Substitution Reactions: The halogen substituents (bromine and chlorine) enhance the compound's reactivity, allowing for nucleophilic substitutions that can modify its structure for specific applications .

The biological activity of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is influenced by its structural features. The presence of halogen substituents enhances its binding affinity to biological targets such as enzymes or receptors. This compound has shown potential as a modulator of various biological pathways, which could be beneficial in pharmacological applications .

The synthesis of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves several key steps:

  • Halogenation: A phenyl ring is subjected to halogenation to introduce bromine and chlorine atoms at specific positions.
  • Amine Introduction: The halogenated phenyl compound is reacted with ethane-1,2-diamine under controlled conditions to yield the final product.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine has various applications:

  • Pharmaceuticals: Its potential biological activity makes it a candidate for drug development targeting specific diseases.
  • Chemical Research: It serves as a building block in organic synthesis and materials science due to its unique reactivity.
  • Biochemical Studies: It can be used in studies investigating enzyme interactions and receptor binding affinities due to its structural characteristics .

Studies have indicated that (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine interacts with specific molecular targets through mechanisms involving hydrogen bonding and hydrophobic interactions. The presence of halogen substituents enhances these interactions, potentially leading to increased specificity and efficacy in biological systems .

Several compounds share structural similarities with (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamineC8H10BrClN2Different stereochemistry affecting reactivity
(1S)-1-(3-Bromo-4-chlorophenyl)ethane-1,2-diamineC8H10BrClN2Variation in halogen positioning
4-BromoanilineC6H6BrNSimpler structure without the ethane diamine moiety
EthylenediamineC2H8N2Basic diamine structure without aromatic substitution

The uniqueness of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine lies in its specific combination of halogenated phenyl groups and the ethane diamine moiety. This structural arrangement not only influences its chemical reactivity but also enhances its potential biological activity compared to structurally similar compounds that may lack these features .

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

247.97159 g/mol

Monoisotopic Mass

247.97159 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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